5-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2H-pyran-2-one is a heterocyclic organic compound characterized by a six-membered ring containing one oxygen atom and a methyl group at the fifth position. This compound is known for its diverse biological activities and is widely used in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Methyl-2H-pyran-2-one can be synthesized through several methods. One common approach involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective catalytic processes. The use of green chemistry principles, such as atom economy and low-cost reaction conditions, is often emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive at the C-2, C-4, and C-6 positions, which are electrophilic and prone to nucleophilic attack .
Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, malononitrile, and 1,3-dicarbonyl compounds. Catalysts such as nanocatalysts, transition metals, and acids or bases are often employed to facilitate these reactions .
Major Products: The major products formed from these reactions include various pyran derivatives, which possess significant biological and pharmaceutical properties .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2H-pyran-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic centers at the C-2, C-4, and C-6 positions allow it to undergo nucleophilic attacks, leading to the formation of biologically active derivatives . These interactions contribute to its antimicrobial, antiviral, and antitumor activities.
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 2H-Pyran-2-one
- 6-Substituted 5,6-dihydro-α-pyrones
Uniqueness: 5-Methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyran derivatives. Its ability to form various biologically active compounds makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C6H6O2 |
---|---|
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
5-methylpyran-2-one |
InChI |
InChI=1S/C6H6O2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 |
InChI-Schlüssel |
TVJVIYLWQZECEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.